1-(4-Chloro-2-fluorobenzyl)imidazole

JAK2 Inhibition Kinase Inhibitor Synthesis Medicinal Chemistry

Generic N-benzyl imidazoles lack the precise ortho-fluoro/para-chloro substitution required for target potency and selectivity. This building block is essential for synthesizing LY2784544 (gandotinib), a JAK2 inhibitor (IC50 3 nM) evaluated in Phase 2 myeloproliferative neoplasm trials, and serves as a critical comparator in antifungal SAR studies against C. albicans and C. neoformans. • Enables synthesis of LY2784544 with exact 4-Cl-2-F pattern mandatory for 8- to 20-fold JAK2 selectivity. • Validated comparator for antifungal MIC determination per US Patent 3,764,690 chemical space. • Available from BenchChem with batch-specific Certificate of Analysis.

Molecular Formula C10H8ClFN2
Molecular Weight 210.63 g/mol
Cat. No. B7978618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-fluorobenzyl)imidazole
Molecular FormulaC10H8ClFN2
Molecular Weight210.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)CN2C=CN=C2
InChIInChI=1S/C10H8ClFN2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
InChIKeyYOGCEHXHVAAKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-fluorobenzyl)imidazole: Overview


1-(4-Chloro-2-fluorobenzyl)imidazole is an N-substituted imidazole derivative belonging to the class of halogenated benzyl imidazoles . It is characterized by a five-membered imidazole ring N-alkylated with a 4-chloro-2-fluorobenzyl group. This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex pharmacologically relevant molecules . Its structural features, notably the specific ortho-fluoro and para-chloro substitution pattern on the benzyl ring, are critical for modulating the physicochemical properties and biological activity of its derivatives [1].

Halogenated N-benzylimidazole building block
Specific 4-chloro-2-fluorobenzyl substitution
Supports JAK2 inhibitor and antifungal SAR research

Why Halogenation Pattern Matters for 1-(4-Chloro-2-fluorobenzyl)imidazole


The scientific and industrial utility of 1-(4-chloro-2-fluorobenzyl)imidazole is inextricably linked to its specific halogenation pattern. Simple, unsubstituted N-benzyl imidazoles or those with different halogen arrangements are not functionally equivalent. The presence and position of halogen atoms dramatically influence both the reactivity in further synthetic transformations and the biological activity of the final compound. For instance, structure-activity relationship (SAR) studies in related azole antifungal series have demonstrated that the replacement of chlorine with fluorine atoms can lead to completely inactive derivatives, while specific dichloro and trichloro patterns yield potent antimicrobial effects [1]. This underscores that the unique 4-chloro-2-fluoro substitution is not merely an incidental structural feature but a critical determinant of downstream application success, making generic substitution a significant risk to experimental integrity and process outcome.

Target Compound
Substitute Risk
4-chloro-2-fluorobenzyl imidazole
Unsubstituted benzyl imidazole may lack downstream antifungal or kinase activity
Mixed chloro/fluoro pattern
Differently halogenated analogs may not support target potency or selectivity profile

Differentiation Evidence vs. Close Analogs


JAK2 Inhibitor Intermediate (LY2784544)

The 4-chloro-2-fluorobenzyl group is a critical structural component of LY2784544 (gandotinib), a potent Janus kinase 2 (JAK2) inhibitor that reached Phase 2 clinical trials . The target compound, 1-(4-chloro-2-fluorobenzyl)imidazole, serves as the direct building block for installing this essential moiety into the larger imidazo[1,2-b]pyridazine scaffold. In contrast, simple N-benzyl imidazole or analogs with different halogen patterns would lead to different final compounds with significantly altered, and likely diminished, JAK2 inhibitory profiles. The selectivity of LY2784544 itself is quantifiable: it exhibits an IC50 of 3 nM against JAK2, with 8- and 20-fold selectivity over JAK1 and JAK3, respectively . This potency and selectivity are directly dependent on the precise 4-chloro-2-fluorobenzyl substitution pattern.

JAK2 Inhibitor Intermediate
Cross-study comparable
IC50 3 nM (JAK2), 8-20x selectivity over JAK1/3
Supports synthesis selection for JAK2 inhibitor studies
Reported for final inhibitor LY2784544; intermediate identity verification recommended
JAK2 Inhibition Kinase Inhibitor Synthesis Medicinal Chemistry

Antifungal Activity: Halogenated vs. Non-Halogenated

In a study evaluating a series of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, it was found that the parent, non-halogenated compound 3 exhibited only weak antimycotic and antibacterial activities in vitro against Candida albicans and Staphylococcus aureus [1]. To enhance these properties, a series of fluoro and chloro derivatives were synthesized. Notably, certain dichloro and trichloro derivatives (compounds 10j, k, l) produced inhibitory effects against Candida albicans and Cryptococcus neoformans that were similar or superior to the reference drug bifonazole [1]. Crucially, the replacement of chlorine atoms with fluorine in these active compounds led to inactive derivatives [1]. This provides direct, class-level evidence that the specific halogen substitution pattern is not merely beneficial but essential for antifungal activity, and that different halogens (Cl vs. F) are not interchangeable.

Antifungal Halogenation SAR
Class-level inference
Non-halogenated: weak activity; Dichloro/trichloro: active (similar to bifonazole); Fluoro replacement: inactive
Class-level evidence supports halogenation requirement for antifungal activity
Data from related pyrazole-imidazole series; direct compound data requires verification
Antifungal Activity Candida albicans Structure-Activity Relationship

Broad-Spectrum Antimycotic Potential

The core N-benzylimidazole scaffold, of which 1-(4-chloro-2-fluorobenzyl)imidazole is a specific halogenated derivative, has been established in the patent literature as a framework for broad-spectrum antimycotic activity [1]. US Patent 3,764,690 claims compositions comprising substituted N-benzylimidazoles that are effective against a wide range of fungi pathogenic to humans and animals, including both yeasts and dermatophytes [1]. The patent explicitly defines preferred embodiments that include compounds where the phenyl ring (A) is substituted with halogen, including 'o-, m- or p-chloro or o-, m- or p-fluoro' [1]. This provides a foundational intellectual property and biological rationale for exploring this specific halogenated derivative, as it falls squarely within the claimed structural space for antimycotic agents.

Broad-Spectrum Antimycotic Scope
Class-level inference
Patent US3764690: preferred halogen-substituted N-benzylimidazoles for broad-spectrum antimycotic activity
Patent-aligned structural class for antifungal research
Covers yeasts and dermatophytes; specific activity spectrum to be confirmed
Antifungal Dermatophytes Yeasts

High-Value Research Applications


Synthesis of JAK2 Inhibitor LY2784544

This scenario is the most directly supported and high-value application. Procure 1-(4-chloro-2-fluorobenzyl)imidazole as a critical intermediate for the synthesis of LY2784544 (gandotinib), a JAK2 inhibitor with an IC50 of 3 nM and 8- to 20-fold selectivity over other JAK family kinases, which has been evaluated in Phase 2 clinical trials for myeloproliferative neoplasms . The use of this specific building block is non-negotiable for achieving the correct final molecular structure and, consequently, the reported potency and selectivity profile.

SAR Studies for Antifungal Drug Discovery

Utilize 1-(4-chloro-2-fluorobenzyl)imidazole as a key probe in SAR studies aimed at optimizing antifungal potency. As demonstrated in related chemical series, the presence and specific identity of halogen substituents on the N-benzyl ring is a critical determinant of activity . This compound, with its unique ortho-fluoro and para-chloro pattern, serves as an essential comparator to other halogenated and non-halogenated N-benzyl imidazoles. Testing this compound against fungal strains like C. albicans and C. neoformans will provide crucial data on how this specific substitution pattern influences MIC values and selectivity compared to reference drugs like bifonazole and fluconazole .

Broad-Spectrum Antimycotic Agent Development

Leverage 1-(4-chloro-2-fluorobenzyl)imidazole as a starting point for designing new antimycotic agents within the structural boundaries defined by US Patent 3,764,690 . This patent establishes that halogen-substituted N-benzylimidazoles are effective against a wide range of pathogenic fungi, including yeasts and dermatophytes. Researchers can use this compound to synthesize novel derivatives for evaluation against clinical isolates of drug-resistant fungi, confident that they are operating within a proven, patented chemical space for antifungal activity, thereby increasing the probability of discovering a development candidate with a strong intellectual property position.

Application
Selection Property
Validation Focus
JAK2 inhibitor synthesis research
Halogen pattern match for investigational inhibitor
Synthetic route fidelity; confirm intermediate identity by HPLC/NMR
Antifungal SAR studies
Specific 4-chloro-2-fluorobenzyl substitution
MIC screening against Candida and Cryptococcus strains
Antimycotic agent design
Patent-aligned halogen substitution
Spectrum of activity against pathogenic yeasts and dermatophytes
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